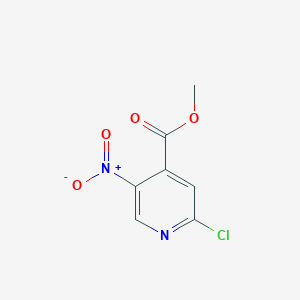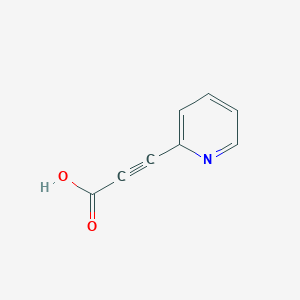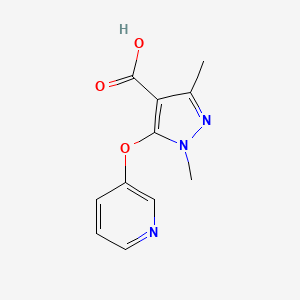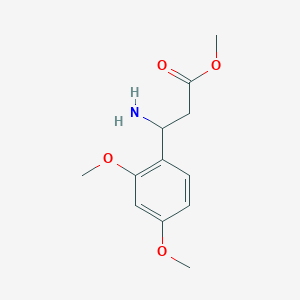
2-氯-5-硝基异烟酸甲酯
描述
Methyl 2-chloro-5-nitroisonicotinate, also known as MCNI, is a chemical compound with the molecular formula C7H5ClN2O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of Methyl 2-chloro-5-nitroisonicotinate involves a reaction of 2-chloro-4-methyl-5-nitropyridine with concentrated sulfuric acid and sodium dichromate dihydrate . The reaction mixture is stirred from 0°C to room temperature overnight. After the reaction is complete, the mixture is poured into a mixture of ice and EtOAc. The organic layer is then washed with brine, and the EtOAc layer is dried over magnesium sulfate and filtered .Molecular Structure Analysis
The molecular structure of Methyl 2-chloro-5-nitroisonicotinate can be represented by the SMILES notation: COC(=O)C1=CC(=NC=C1N+[O-])Cl . The InChI key for this compound is SBGNWCJYDUUYTN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Methyl 2-chloro-5-nitroisonicotinate is a solid compound . It has a molecular weight of 216.58 g/mol . The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成和杀虫活性
相关化合物的一个应用领域是在杀虫剂的合成中。例如,对第二代新烟碱类杀虫剂噻虫嗪的研究突出了硝基亚氨杂环的创新设计,其中结构修饰(包括引入某些官能团)导致了对害虫的活性增加。这些发现表明,2-氯-5-硝基异烟酸甲酯等化合物可以在开发具有广谱功效和低使用率的新型杀虫剂中发挥作用,适用于综合害虫管理计划 (Maienfisch 等人,2001).
污染物的厌氧降解
另一个应用是在环境科学中,相关氯硝基化合物已被评估其在厌氧条件下的降解。例如,在热力条件下,特定氯硝基苯酚在实验室规模反应器中的降解显示了微生物群落分解环境污染物的潜力。这表明 2-氯-5-硝基异烟酸甲酯可能对专注于硝基芳香族污染物生物修复的研究感兴趣 (Sreekanth 等人,2009).
药物研究
在药物研究中,已经研究了相关化合物的诱变活性和潜在治疗应用。例如,研究了硝基苯酚及其氯代衍生物的诱变活性,以了解其作用和可能的风险。此类研究表明评估硝基芳香族化合物的生物活性(包括 2-氯-5-硝基异烟酸甲酯)对于它们在药物中的安全使用非常重要 (Kamoshita 等人,2010).
材料科学和光催化
负载在沸石上的半导体材料的光催化活性的研究表明在环境净化中的潜在应用,例如水中的染料和污染物的降解。通过在 ZSM-5 沸石上负载 NiO 增强光催化活性表明,可以探索 2-氯-5-硝基异烟酸甲酯等化合物在光催化材料的制备和表征中的作用 (Shams-Ghahfarokhi 等人,2015).
安全和危害
Methyl 2-chloro-5-nitroisonicotinate is associated with several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
methyl 2-chloro-5-nitropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)4-2-6(8)9-3-5(4)10(12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGNWCJYDUUYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-nitroisonicotinate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1419818.png)
![3-[4-(2-Methoxyphenyl)piperazinyl]azetidine trihydrochloride](/img/structure/B1419820.png)
![5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419821.png)



![1-methyl-3-(propan-2-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1419830.png)

![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1419832.png)
![3-Chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B1419834.png)

![4-[2-(2,4-Difluorophenyl)ethyl]piperidine](/img/structure/B1419838.png)
![2-{[4-(1-methoxypropan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1419839.png)
![[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B1419840.png)